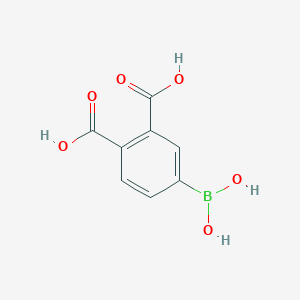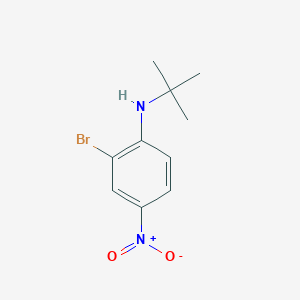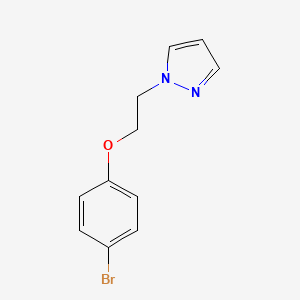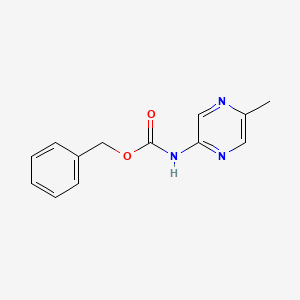![molecular formula C11H11BrN2O2 B1522782 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde CAS No. 1305325-00-1](/img/structure/B1522782.png)
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde
Übersicht
Beschreibung
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde (4-Br-TBO) is a heterocyclic aldehyde belonging to the oxazolo[4,5-c]pyridine family of compounds. It is a colorless solid with a molecular weight of 307.14 g/mol and a melting point of 97-99°C. 4-Br-TBO has been widely studied in the fields of organic synthesis, materials science, and medicinal chemistry. Its unique structural features make it a versatile building block for a variety of organic and inorganic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Sonogashira-Type Reactions : 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes were used in Sonogashira-type reactions to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes, which were further transformed using tert-butylamine and other reagents. This illustrates the use of related compounds in complex chemical transformations (Vilkauskaitė, Šačkus, & Holzer, 2011).
Catalyst-Free Synthesis : A methodology for synthesizing 2H-indazolo[2,1-b]phthalazine-triones without a catalyst was developed, highlighting the potential for synthesizing complex molecules in a more efficient manner (Shekouhy & Hasaninejad, 2012).
Lithiation Reactions : Lithiation of 1,2,3-triazolo[1,5-a]pyridine for creating 7-substituted derivatives demonstrates another chemical application where related compounds are manipulated to produce novel derivatives (Jones & Sliskovic, 1982).
Palladium-Catalyzed Cyclization : 3-Bromopyridine-4-carbaldehyde was cyclized with carboxylic acids, showcasing a synthesis method that could potentially be adapted for similar compounds (Cho & Kim, 2008).
Conformational Studies
- NMR Study of Conformation and Isomerization : NMR spectroscopic investigations were conducted on 4-tert-butylphenoxyacetylhydrazones to understand conformational dynamics and isomerization, which could be relevant for studying similar chemical structures (Syakaev et al., 2006).
Photophysical and Electrochemical Studies
- Photophysical Properties of Pyrene Derivatives : The study of photophysical properties and electrochemical characteristics of pyrene derivatives, such as tert-butyl-1,3-dimethylpyrene 5-carbaldehyde, provides insights into potential optoelectronic applications for similar compounds (Hu et al., 2013).
Synthesis of Diverse Heterocyclic Compounds
- Synthesis of Triazoles and Pyridines : The synthesis of new derivatives of triazoles and pyridines using different chemical reactions highlights the versatility and wide application potential of these heterocyclic compounds in various fields (Bektaş et al., 2013).
Eigenschaften
IUPAC Name |
4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-11(2,3)10-14-7-8(16-10)6(5-15)4-13-9(7)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSYQBDXMCLVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151928 | |
| Record name | Oxazolo[4,5-c]pyridine-7-carboxaldehyde, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1305325-00-1 | |
| Record name | Oxazolo[4,5-c]pyridine-7-carboxaldehyde, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolo[4,5-c]pyridine-7-carboxaldehyde, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



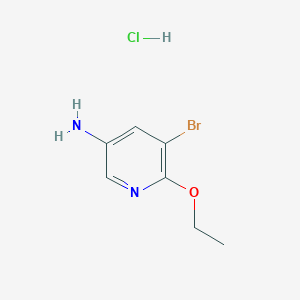

![[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B1522704.png)
